Iridium--scandium (1/1)
Description
Contextual Significance of Iridium-Scandium Intermetallics in Materials Science Research
Intermetallic compounds, which are formed between two or more metallic elements, often exhibit properties distinct from their constituent metals, leading to applications in various high-technology fields. The Iridium-Scandium (Ir-Sc) system is of particular interest due to the unique characteristics of both iridium and scandium. Iridium is a very hard, brittle, and dense platinum-group metal with exceptional corrosion resistance, even at high temperatures. Scandium is a light, reactive rare-earth metal that, when alloyed, can significantly enhance the strength and other properties of materials.
The combination of these elements in the Ir-Sc system gives rise to a series of intermetallic compounds with diverse stoichiometries and crystal structures. Research into such systems is crucial for the development of new materials with tailored properties, potentially for high-temperature structural applications, catalysis, or electronics. The study of the Ir-Sc phase diagram and the properties of its intermetallic phases provides fundamental knowledge for materials design and prediction of new functional materials. One notable characteristic of some scandium-containing intermetallics is their potential for ductility, a rare trait in this class of materials, although the equiatomic ScIr has been noted to be brittle.
Overview of Academic Research Trajectories for IrSc
The primary and most comprehensive investigation into the iridium-scandium system was conducted by V.N. Yeremenko, V.G. Khorujaya, and P.S. Martsenyuk and published in the Journal of Alloys and Compounds in 1994. researchgate.net Their work established the constitutional diagram of the Sc-Ir system for the first time, identifying seven intermediate phases. This research utilized methods such as metallography, X-ray diffraction, microprobe analysis, and differential thermal analysis to characterize the system. researchgate.net
Among the phases identified was the equiatomic compound Iridium-Scandium (1/1), or ScIr. This research confirmed that ScIr melts congruently, meaning it transforms from a solid to a liquid of the same composition, at a high temperature of 2100 °C. researchgate.net The crystal structure of ScIr was determined to be of the Caesium Chloride (CsCl) type. researchgate.net This structure is a simple cubic lattice with a two-atom basis, where one type of atom occupies the corner positions of the cube and the other type occupies the center. wikipedia.orglibretexts.org
Further research into the electronic structure of intermetallic compounds with the CsCl structure has included ScIr, providing theoretical insights into its properties. These studies are essential for understanding the bonding and stability of such compounds.
The table below summarizes the intermetallic compounds found in the Iridium-Scandium system as identified by Yeremenko et al. researchgate.net
| Compound | Crystal Structure Type | Melting Point (°C) | Melting Behavior |
| ScIr₃ | Cu₃Au | 1980 | Incongruent |
| ScIr₂ | MgCu₂ | 2150 | Congruent |
| ScIr | CsCl | 2100 | Congruent |
| Sc₂Ir | Ti₂Ni | 1420 | Incongruent |
| Sc₁₁Ir₄ | Zr₁₁Os₄ | 1410 | Congruent |
| Sc₅₇Ir₁₃ | Sc₅₇Rh₁₃ | 1480 | Congruent |
| Sc₄₄Ir₇ | Mg₄₄Rh₇ | 1420 | Incongruent |
Properties
CAS No. |
12030-53-4 |
|---|---|
Molecular Formula |
IrSc |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
iridium;scandium |
InChI |
InChI=1S/Ir.Sc |
InChI Key |
JWZJOUVAKLVAPX-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Ir] |
Origin of Product |
United States |
Crystallographic and Phase Behavior of the Iridium Scandium System
Crystal Structure Investigations of Iridium-Scandium (1/1)
The Iridium-Scandium (1/1) compound, also known as IrSc, is a key intermediate phase in the Ir-Sc binary system. researchgate.net Its crystal structure has been a subject of detailed research, focusing on its classification within common intermetallic structural types and the potential for polymorphic modifications.
Analysis of Common Intermetallic Structure Types (e.g., B2 CsCl-type)
Iridium-Scandium (1/1) crystallizes in the ordered body-centered cubic (BCC) CsCl-type structure, which is designated as the B2 structure type. researchgate.netosti.gov This structure is characterized by a simple cubic lattice with a two-atom basis, where one type of atom is located at the corners of the cube and the other at the body center. aflow.orgatomic-scale-physics.de The Pearson Symbol for this structure is cP2, and its space group is Pm-3m. atomic-scale-physics.deatomic-scale-physics.de A number of other intermetallic compounds also adopt this B2 structure. aflow.orgaflow.org
The formation of the CsCl-type structure in IrSc is consistent with trends observed in other equiatomic scandium compounds with Group VIII or IB elements. osti.gov The lattice parameters and the degree of ordering are crucial in understanding the stability and properties of this phase.
Characterization of Polymorphic Modifications and Structural Relationships
At ambient pressure, scandium exists in a hexagonal close-packed (hcp) structure (α-phase), and at high temperatures, it transforms to a body-centered cubic (bcc) structure (β-phase). britannica.com Iridium, on the other hand, has a face-centered cubic (fcc) crystal structure. webelements.comwikipedia.org The formation of the IrSc intermetallic compound with its distinct CsCl-type structure highlights the strong ordering interaction between iridium and scandium atoms, leading to a structure different from that of its constituent elements.
Phase Diagram Analysis of the Iridium-Scandium Binary System
The phase diagram of the Iridium-Scandium binary system is complex, featuring several intermediate phases and a range of homogeneity for some of these phases. researchgate.net Understanding this complexity is essential for controlling the synthesis and properties of Ir-Sc compounds.
Examination of the Complexity in Ir-Sc Phase Relations
The Ir-Sc constitutional diagram reveals the existence of seven intermediate phases. researchgate.net These phases are distinct from primary solid solutions and possess their own unique crystal structures and properties. poriyaan.inusp.br The presence of multiple intermetallic compounds, including IrSc, points to strong chemical interactions between iridium and scandium. researchgate.net
The congruently melting nature of the IrSc phase at 2100 °C indicates its high thermal stability. researchgate.net This is a significant feature in the phase diagram, distinguishing it from other phases that melt incongruently. researchgate.net
Research into Homogeneity Ranges and Intermediate Phase Formation
Intermediate phases can exhibit either a narrow or a wide range of homogeneity. poriyaan.inusp.br For intermetallic compounds like IrSc, which often have a specific stoichiometric ratio, the homogeneity range tends to be narrow. poriyaan.in Research into the Ir-Sc system has focused on precisely determining these ranges for each intermediate phase through techniques like metallography, X-ray diffraction, and microprobe analysis. researchgate.net The formation of these intermediate phases is a result of the system's tendency to achieve lower free energy through ordered atomic arrangements. usp.br
High-Pressure Induced Structural Transformations in Iridium-Scandium Compounds
The application of high pressure can induce significant changes in the crystal structure of materials, leading to the formation of new, denser phases.
Studies on scandium hydrides have shown that high pressure can lead to the formation of novel structures with interesting properties. roaldhoffmann.comaps.org Similarly, elemental scandium itself undergoes a structural phase transition from hcp to a tetragonal β-Np-type structure at around 20 GPa. aps.org Further increases in pressure lead to a sequence of other structural transformations. researchgate.net While specific high-pressure studies on the Iridium-Scandium (1/1) compound are not extensively detailed in the provided search results, the behavior of its constituent elements under pressure suggests that IrSc could also undergo pressure-induced phase transformations. The study of such transformations is crucial for understanding the material's behavior in extreme environments and for the potential synthesis of new materials with unique properties.
Synthesis and Fabrication Methodologies for Iridium Scandium 1/1
Bulk Synthesis Techniques for IrSc
Bulk synthesis is foundational for obtaining substantial quantities of intermetallic compounds for property characterization and further processing. For a high-melting-point system like IrSc, direct melting is a primary approach.
Direct melting, typically via arc melting or induction melting in an inert atmosphere, is a common route for producing binary intermetallic alloys. The primary challenge in synthesizing IrSc through this method lies in the extremely high melting point of Iridium (2446 °C) and the significant difference between its melting point and that of Scandium (1541 °C).
Key considerations include:
Crucible and Atmosphere: Due to the high temperatures required, a non-reactive crucible material, such as water-cooled copper, is necessary for arc melting. The process must be conducted under a high-purity inert gas atmosphere, like argon, to prevent the oxidation of the highly reactive scandium.
Vapor Pressure: Iridium's vapor pressure becomes significant at the temperatures needed for melting, which can lead to material loss and changes in stoichiometry. lesker.com While iridium is rated as 'fair' for e-beam evaporation, the high power required causes the vacuum chamber to become very hot, a similar concern in melting processes. lesker.com
Homogenization: Achieving a chemically homogeneous melt can be difficult due to the density and melting point differences. Multiple melting and flipping cycles of the resulting alloy button are typically required to ensure uniform mixing of the elements.
| Element | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Iridium (Ir) | 2446 | 4428 | 22.56 |
| Scandium (Sc) | 1541 | 2836 | 2.99 |
This table presents fundamental properties of Iridium and Scandium relevant to melting processes.
Rapid solidification from the high temperatures of a direct melting process often leads to the formation of non-equilibrium phases. wikipedia.orgnih.gov These are metastable structures that are "frozen" in place because the atoms lack the time to arrange into the lowest energy, or equilibrium, crystal structure. wikipedia.org
Strategies to address this include:
Controlled Cooling: While difficult in arc melting, slower cooling rates can provide more time for the equilibrium IrSc phase to nucleate and grow.
Post-Synthesis Annealing: The most common strategy is to perform a post-synthesis heat treatment. The as-cast ingot is sealed in an inert atmosphere (e.g., in a quartz ampoule backfilled with argon) and held at an elevated temperature for an extended period (days or even weeks). This process, known as annealing, provides the thermal energy necessary for atomic diffusion, allowing the system to relax from a metastable state into the thermodynamically stable equilibrium phase. The optimal annealing temperature and duration for IrSc would need to be determined experimentally, likely by referencing the (currently unavailable) Ir-Sc phase diagram.
The study of non-equilibrium thermodynamics provides the theoretical framework for understanding these transformations, which are critical in materials science for achieving desired properties. wikipedia.org
Advanced Fabrication Approaches for IrSc
Beyond bulk methods, advanced techniques are being explored to synthesize intermetallics with controlled microstructures, novel properties, or in forms suitable for specialized applications like catalysis.
Solid-phase synthesis involves the reaction of precursor materials in the solid state, typically at temperatures below the melting point of the constituents. This can be an effective way to form compounds that are difficult to produce from a melt.
While specific research on solid-phase synthesis for IrSc is limited, related methodologies suggest potential pathways:
Powder Metallurgy: High-purity iridium and scandium powders could be intimately mixed, pressed into a pellet, and sintered at high temperatures to promote interdiffusion and reaction to form the IrSc compound.
Electrochemical Reduction: The FFC-Cambridge process, an electrochemical de-oxidation method, has been used to directly reduce metal oxides in a molten salt bath to form metal powders or alloys. unit.no This technique has been investigated for producing scandium metal from Sc₂O₃ and Al-Sc alloys from oxide precursors. unit.no A similar approach could hypothetically be developed using a mixture of iridium and scandium oxides to produce IrSc alloy powders.
The synthesis of nanomaterials containing both iridium and scandium has been demonstrated in the context of more complex structures, providing a blueprint for potential IrSc nanoparticle fabrication. Iridium nanoparticles are known for their small size and catalytic activity. nih.gov
Multi-metal Synthesis: A multi-metal synthetic approach has been successfully used to create metal-organic frameworks (MOFs) incorporating both iridium and scandium. nih.govchemrxiv.org In one method, the hydrothermal reaction of iridium chloride, scandium acetate, and an organic linker at 170 °C resulted in a crystalline, isostructural material containing both metals. nih.gov Although this produces a MOF and not a metallic nanoparticle, the co-precipitation from solution demonstrates that the two metals can be incorporated into a single structure.
Potential Nanoparticle Synthesis: Drawing from established methods for pure iridium nanoparticles, a co-reduction method could be envisioned. mdpi.com This would involve dissolving soluble precursors of both iridium (e.g., iridium chloride) and scandium (e.g., scandium nitrate) in a suitable solvent and introducing a reducing agent to prompt the simultaneous formation of Ir-Sc nanoparticles. Surfactants or stabilizing agents would likely be necessary to control particle size and prevent agglomeration. rsc.org
Characterization of such nanomaterials would involve techniques like Transmission Electron Microscopy (TEM) for morphology and size distribution, and Energy-Dispersive X-ray Spectroscopy (EDS) to confirm the presence and ratio of both iridium and scandium.
| Synthesis Method | Precursors | Temperature (°C) | Product |
| Hydrothermal | Iridium chloride, Scandium acetate, 2,5-H₂PDC | 170 | Scandium-Iridium Metal-Organic Framework (ScIrPF-13) nih.gov |
| Galvanic Reaction | Iridium precursor solution | Room Temp. | Cubic Iridium Nanoparticles mdpi.com |
This table shows examples of synthesis parameters for iridium-containing and scandium-iridium-containing materials.
Research on Thin Film Deposition Techniques for Iridium-Scandium Compounds
The deposition of thin films is crucial for applications in electronics, catalysis, and protective coatings. While research specifically on Iridium-Scandium thin films is not prominent, the well-established techniques for depositing pure iridium films provide a clear path forward. researchgate.net
Methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are powerful for creating high-quality, conformal films. scispace.comresearchgate.net
MOCVD: This technique involves introducing volatile organometallic precursor compounds for each metal into a reactor, where they decompose on a heated substrate to form the desired film. scispace.com For IrSc films, this would require the development or identification of suitable, compatible precursors for both iridium and scandium that have overlapping thermal decomposition windows. New Ir(I) complexes have been successfully used as MOCVD precursors for depositing pure, crystalline iridium films. scispace.com
ALD: ALD offers atomic-level thickness control by using sequential, self-limiting surface reactions. rsc.org An ALD process for IrSc would involve separate pulses of an iridium precursor, a scandium precursor, and a reactant gas (like oxygen or hydrogen), with purge steps in between. rsc.org Low-temperature ALD processes have been developed for both metallic iridium and iridium oxide films. rsc.org
A primary challenge for depositing IrSc films via these methods would be the identification and synthesis of scandium precursors with volatility and reactivity compatible with known iridium precursors. General drawbacks in the field include the need for more detailed reporting on experimental conditions and kinetic data to model and optimize these complex deposition processes. researchgate.net
Electronic Structure and Quantum Mechanical Investigations of Iridium Scandium 1/1
Electronic Band Structure and Fermi Level Analysis
The electronic band structure describes the ranges of energy that an electron is allowed or forbidden to have. For the IrSc compound, the band structure would reveal its metallic, semiconducting, or insulating character. Given that both iridium and scandium are metals, it is expected that IrSc would be metallic.
A theoretical band structure calculation for IrSc would show multiple bands crossing the Fermi level (EF). researchgate.netresearchgate.net The Fermi level is the energy separating occupied and unoccupied electron states at absolute zero temperature; its position within the bands is critical for electronic properties. rsc.org In metals, the Fermi level lies within one or more energy bands, allowing electrons to be easily excited into nearby unoccupied states, which enables electrical conductivity. researchgate.netarxiv.org
Analysis of related materials provides insight into what can be expected for IrSc:
Iridium (Ir): Fully relativistic first-principles calculations on pure iridium show that its metallic character arises from occupied 5d and 6s levels, with d-bands being prominent near the Fermi level. researchgate.netresearchgate.net
Scandium (Sc): Band structure calculations for scandium also show significant d-band character at the Fermi energy, leading to its metallic nature. aps.org An important feature found in scandium's band structure is the presence of large, relatively parallel portions of the Fermi surface. aps.org
For IrSc, the hybridization of iridium's 5d orbitals and scandium's 3d orbitals would define the character of the bands near the Fermi level. The resulting density of states at the Fermi level is a key parameter that influences properties such as electronic specific heat and conductivity. aps.org
Density of States: Total and Partial Contributions
The Density of States (DOS) provides information on the number of available electronic states at each energy level. The total DOS (TDOS) for IrSc would show the distribution of all electronic states, while the partial DOS (PDOS) decomposes this total into contributions from different atoms (Ir, Sc) and different orbital angular momenta (s, p, d, f).
For the IrSc compound, the DOS is expected to have the following characteristics, based on studies of related transition metal compounds: arxiv.orgnih.gov
The region around the Fermi level would be dominated by the d-orbitals of both iridium and scandium, confirming the metallic nature of the compound.
The scandium 3d states and iridium 5d states would hybridize significantly, indicating covalent contributions to the metallic bonding.
The s- and p-states of both elements would be present over a wide energy range but their contribution near the Fermi level would likely be much smaller than that of the d-states. arxiv.org
Analysis of the DOS in scandium nitrides (ScN) shows that the main electronic contribution at the Fermi level can come from non-metal p-states or metal d-states, depending on the stoichiometry and structure. nih.gov In the case of the intermetallic IrSc, the d-orbitals from both metals would be the primary contributors.
Table 2: Projected Contributions to Density of States (DOS) for IrSc near the Fermi Level
| Atom | Orbital | Expected Contribution | Rationale |
|---|---|---|---|
| Iridium (Ir) | 5d | High | In transition metals like iridium, the d-band is broad and crosses the Fermi level, contributing significantly to the DOS. researchgate.net |
| 6s | Low | The s-band is typically very broad with a low density of states. | |
| 6p | Low | The p-band is generally located at higher energies or has a low density of states near EF. | |
| Scandium (Sc) | 3d | High | As a transition metal, scandium's 3d orbitals are crucial for its electronic properties and are expected to be prominent at the Fermi level. aps.org |
| 4s | Low | Similar to iridium's 6s orbital, the 4s orbital forms a wide band with low state density. |
Chemical Bonding Characteristics of IrSc
The chemical bonds in an intermetallic compound like IrSc are a mixture of metallic, covalent, and ionic characteristics. ck12.orglibretexts.org Advanced analytical tools derived from quantum chemical calculations can elucidate the nature of these interactions.
The Electron Localization Function (ELF) is a powerful tool for analyzing chemical bonding in three-dimensional space. labinsights.nljussieu.fr It maps the probability of finding an electron in the vicinity of another electron with the same spin, providing a clear picture of electron localization in atomic shells, covalent bonds, and lone pairs. labinsights.nl An ELF value close to 1.0 indicates high electron localization (as in covalent bonds or lone pairs), while a value around 0.5 is characteristic of a uniform electron gas, typical for metallic bonding. jussieu.fr
For IrSc, an ELF analysis would likely reveal:
High localization values in the core regions of both Ir and Sc atoms, corresponding to the inner electron shells.
In the valence region, the ELF would likely show delocalized character, consistent with metallic bonding. mpg.de
The topology of the ELF could reveal regions of enhanced electron localization between Ir and Sc atoms, which would suggest a degree of covalent character in the bond. Studies on related intermetallic indides, such as YbIrIn, utilize ELF to understand bonding patterns. researchgate.net
Charge density analysis provides a direct visualization of how electrons are distributed within the material. The Mulliken population analysis is a method used to estimate partial atomic charges and bond populations from the results of quantum chemical calculations. wikipedia.orgcam.ac.uk It partitions the electron density among the atoms in a molecule or crystal. uni-muenchen.de
The key outputs of a Mulliken analysis are:
Gross Atomic Population (GAP): The total electron population assigned to a particular atom. The net atomic charge is the difference between the nuclear charge and the GAP. wikipedia.org
Overlap Population: A measure of the electron population in the bonding region between two atoms. A high positive value indicates a covalent bond, a value near zero suggests an ionic interaction, and a negative value indicates antibonding. cam.ac.uk
While widely used, Mulliken analysis has known limitations, such as a strong dependence on the basis set used in the calculation, which can lead to unphysical results if not used with caution. wikipedia.orguni-muenchen.de
Chemical bonding is heavily influenced by the electronegativity of the constituent atoms, which is a measure of their ability to attract electrons. ck12.org A significant difference in electronegativity between bonded atoms leads to charge transfer and results in polar covalent or ionic bonds. duke.eduyoutube.com
Investigations into Spin-Polarized Electronic Structure and Associated Quantum Phenomena
Spin-polarized density functional calculations have been instrumental in probing the electronic and magnetic properties of the Iridium-Scandium (1/1) compound, which crystallizes in the CsCl-type structure. worldscientific.com These theoretical investigations are crucial for understanding the electron correlation effects and determining the stable magnetic phase of the material.
One of the primary outcomes of these spin-polarized calculations is the determination of the stable magnetic ground state. Through optimization, it has been revealed that Iridium-Scandium (1/1) is stable in an anti-ferromagnetic (AFM) phase. worldscientific.com This is in contrast to some other scandium-based intermetallics like ScCo, ScRh, ScPd, ScPt, and ScCu, which are stable in a ferromagnetic phase. worldscientific.com The anti-ferromagnetic nature of IrSc implies that the magnetic moments of adjacent iridium and scandium atoms align in an anti-parallel manner, resulting in a net zero magnetic moment at the macroscopic level.
Furthermore, the analysis of the electronic properties, such as the density of states, confirms that Iridium-Scandium (1/1) is metallic in nature. worldscientific.com The hybridization between the iridium 5d orbitals and the scandium 3d orbitals is a key factor governing the electronic structure. In many iridium-containing materials, the 5d electrons can exhibit strong coupling between their spin and orbital angular momentum, leading to complex magnetic interactions and electronic states. cornell.edu
Table 1: Magnetic Properties of Iridium-Scandium (1/1) and Related Compounds
| Compound | Stable Magnetic Phase | Correlation Effects |
|---|---|---|
| Iridium-Scandium (1/1) | Anti-ferromagnetic | Highly correlated |
| ScCo | Ferromagnetic | Highly correlated |
| ScRh | Ferromagnetic | Intermediately correlated |
| ScNi | Anti-ferromagnetic | Intermediately correlated |
| ScPd | Ferromagnetic | Highly correlated |
| ScPt | Ferromagnetic | Highly correlated |
Analysis of Spin-Orbit Coupling Effects on Electronic Properties
In the context of Iridium-Scandium (1/1), the inclusion of spin-orbit coupling in theoretical calculations is essential for an accurate description of its electronic properties. worldscientific.com The strong SOC in iridium can cause significant splitting of the electronic bands, lifting degeneracies that would otherwise be present. researchgate.net This effect is particularly pronounced for the iridium 5d orbitals, which are in proximity to the Fermi level.
The interplay between electron correlation (often represented by the Hubbard U parameter) and spin-orbit coupling is a central theme in the study of iridium-based materials. worldscientific.comaps.org Calculations for ScIr have been performed using the LDA+U and LDA+U+SOC methods to properly account for these effects. worldscientific.com It was found that the structural parameters calculated with the LDA+U method show good consistency with experimental results. worldscientific.com The further inclusion of SOC modifies the electronic band structure, which can affect the material's conductivity and other electronic characteristics.
The energy scale of spin-orbit coupling in 5d transition metal elements like iridium can be comparable to other significant energy scales, such as crystal field effects and electron-electron correlations. aps.org This competition and interplay between different interactions can give rise to novel electronic and magnetic states. aps.org While detailed band structure diagrams with SOC for IrSc are highly specific research outputs, the general trend observed in iridates is that SOC can be the intrinsic source for triggering insulating ground states in otherwise metallic systems. aps.org However, studies on IrSc within the CsCl structure have consistently pointed towards its metallic nature, even with the inclusion of these advanced computational considerations. worldscientific.com
Vibrational Dynamics and Phonon Studies of Iridium Scandium 1/1
Phonon Dispersion Curve Analysis
The analysis of phonon dispersion curves is fundamental to understanding the vibrational behavior of a crystalline solid. These curves plot the relationship between the frequency of lattice vibrations (phonons) and their momentum (wave vector) along high-symmetry directions in the Brillouin zone. The shape of these curves reveals the nature of the interatomic forces and the propagation of sound waves through the material.
For the Iridium-Scandium (1/1) compound, no experimentally measured or theoretically calculated phonon dispersion curves have been published. Such an analysis would typically be conducted using inelastic neutron scattering (INS) or inelastic X-ray scattering (IXS) experiments. Alternatively, first-principles calculations based on density functional theory (DFT) are a powerful tool for predicting phonon dispersion relations. The absence of this data for IrSc means that critical information regarding its lattice dynamics, such as the speeds of sound and the presence of any soft modes which could indicate lattice instabilities, remains unknown.
Phonon Density of States Calculations
The phonon density of states (PhDOS) provides a count of the number of vibrational modes available at each frequency. It is a crucial property for determining the thermodynamic characteristics of a material, including its specific heat and vibrational entropy. The PhDOS is derived from the phonon dispersion curves by integrating over the entire Brillouin zone.
As there is no available data on the phonon dispersion of Iridium-Scandium (1/1), the phonon density of states has not been calculated. A theoretical calculation would involve determining the dynamical matrix for the IrSc crystal structure and then sampling the vibrational frequencies over a fine grid of wave vectors in the Brillouin zone. Experimental determination of the PhDOS can be achieved through techniques like neutron scattering. Without this data, a fundamental understanding of the thermodynamic contributions of lattice vibrations in IrSc is missing.
Dynamic Stability Assessment under Varied Pressure Conditions
The dynamic stability of a crystal structure is assessed by examining its phonon dispersion curves. A structure is considered dynamically stable if all its phonon modes have real (i.e., non-imaginary) frequencies throughout the Brillouin zone. The presence of imaginary phonon frequencies indicates a mechanical instability that would cause the lattice to distort to a lower-energy configuration.
Investigating the dynamic stability of Iridium-Scandium (1/1) under varying pressure conditions would involve performing first-principles calculations of its phonon dispersion at different simulated pressures. Such studies are vital for predicting pressure-induced phase transitions. Currently, no such research has been reported for the IrSc compound. Therefore, its structural behavior and stability at high pressures are yet to be determined.
Research on the Correlation between Vibrational Modes and Ductility
The relationship between the vibrational properties of a material and its mechanical behavior, such as ductility, is a complex and advanced area of materials science. Ductility, the ability of a material to deform under tensile stress without fracturing, is influenced by factors like the nature of atomic bonding and the ease of dislocation motion. Certain vibrational modes, particularly those associated with shear forces, can provide insights into the resistance of the lattice to deformation.
Thermodynamic Properties and Phase Stability of Iridium Scandium 1/1
Pressure and Temperature Dependence of Thermodynamic Properties
The thermodynamic properties of materials are not constant but vary with pressure and temperature. First-principles molecular dynamics simulations have been used to determine the pressure-volume-temperature (P-V-T) equation of state for pure iridium up to high temperatures and pressures (3000 K and 540 GPa). aps.orgaps.org These studies show that parameters like the bulk modulus, thermal expansivity, and Grüneisen parameter are dependent on these conditions. researchgate.netaps.org For example, the thermal pressure of fcc iridium is found to be roughly linear with temperature. aps.org It is anticipated that the thermodynamic properties of Iridium-Scandium (1/1) would also exhibit strong dependence on pressure and temperature, influencing its phase stability under extreme conditions.
Interactive Data Table: Pressure Dependence of Bulk Modulus of FCC Iridium at 300 K
| Pressure (GPa) | Bulk Modulus (GPa) |
| 0 | 383 |
| 100 | 665 |
| 200 | 940 |
| 300 | 1210 |
| 400 | 1475 |
| 500 | 1735 |
Note: This data is based on theoretical calculations for pure fcc Iridium. aps.org
Calorimetric Studies (e.g., Differential Scanning Calorimetry) for Thermodynamic Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. ulb.ac.be DSC can detect phase transitions, such as melting or solid-state transformations, and measure the enthalpy and heat capacity changes associated with these processes. ulb.ac.benih.gov
While specific DSC studies on the Iridium-Scandium (1/1) compound are not readily found, research on other iridium-containing systems demonstrates the utility of this method. For instance, DSC has been used to study phase transitions in iridium oxides. iaea.org In the broader context of intermetallic alloys, DSC is routinely used to determine transformation temperatures and thermodynamic data, which are essential inputs for thermodynamic modeling. nih.gov A DSC analysis of IrSc would provide crucial data on its melting point, any solid-state phase transitions, and the associated enthalpy changes, offering direct insight into its thermodynamic stability.
Computational Thermodynamic Modeling (e.g., CALPHAD) for Phase Prediction and Stability
The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate phase diagrams. researchgate.net This methodology relies on combining experimental data, such as results from calorimetric studies, with first-principles calculations to develop thermodynamic databases. researchgate.net These databases contain model parameters for the Gibbs energy of each phase in a system. researchgate.net
The CALPHAD approach has been successfully applied to various iridium-based binary systems, including Ir-Mo, Ir-W, and Ir-Ru. researchgate.netarxiv.org In these studies, first-principles calculations were used to determine the formation enthalpies of solid phases, especially where experimental data was lacking. researchgate.net The models were then optimized to achieve good agreement with experimental phase equilibria and thermodynamic properties. researchgate.net
For the Iridium-Scandium system, a similar approach could be employed. By combining thermodynamic data for the pure elements with experimental and first-principles data for various Ir-Sc compounds, a self-consistent thermodynamic database could be developed. This would allow for the prediction of the phase stability of the Iridium-Scandium (1/1) compound, its equilibrium phase boundaries with other phases in the system, and its thermodynamic properties over a range of temperatures and compositions. calphad2025.org
Surface Science and Interfacial Phenomena of Iridium Scandium Containing Systems
Research on Surface Structure and Reconstruction (General, could be relevant to IrSc)
The surface of a crystalline material often exhibits a structure different from its bulk counterpart, a phenomenon known as surface reconstruction. This occurs to minimize the surface free energy by rearranging atoms to satisfy dangling bonds and optimize coordination. For a B2-structured intermetallic compound like IrSc, the termination of the bulk crystal can result in surfaces with either a mixed Iridium-Scandium layer or a layer of a single element, depending on the crystallographic plane.
The stability and reconstruction of such surfaces would be dictated by a complex interplay of factors including the surface energies of Iridium and Scandium, the strength of the Ir-Sc bond, and the coordination environment of the surface atoms. Without specific experimental data from techniques like Low-Energy Electron Diffraction (LEED) or Scanning Tunneling Microscopy (STM), or theoretical predictions from methods such as Density Functional Theory (DFT), any description of IrSc surface reconstruction remains speculative.
Table 1: General Factors Influencing Surface Reconstruction in B2 Intermetallic Compounds
| Factor | Description | Potential Relevance to IrSc |
| Surface Energy of Components | The individual surface energies of Iridium and Scandium will influence which element is more likely to segregate to the surface. | Iridium, being a high-density noble metal, generally has a high surface energy. Scandium, a lighter and more reactive metal, would have a different surface energy profile. |
| Bonding Characteristics | The nature and strength of the Iridium-Scandium metallic bond will be a primary driver in the reconstruction process. | The significant difference in electronegativity between Ir and Sc suggests a strong ionic component to the bonding, which would heavily influence surface atomic arrangements. |
| Crystallographic Orientation | Different crystal faces (e.g., (100), (110), (111)) will expose different atomic arrangements and densities, leading to varied reconstructions. | The (110) surface is often the most stable for CsCl structures, but this is not a universal rule and depends on the specific elemental combination. |
| Presence of Defects | Surface defects such as vacancies, adatoms, and steps can act as nucleation sites for reconstruction and influence the overall surface morphology. | The preparation method of any IrSc sample would introduce a certain density of defects, impacting its surface structure. |
Investigation of Interfacial Reaction Mechanisms (e.g., with other metallic components)
The interaction of Iridium-Scandium (1/1) with other metallic components is critical for its potential applications in areas such as catalysis, electronics, and high-temperature coatings. The reaction mechanisms at such interfaces would involve the interplay of thermodynamics and kinetics, leading to the formation of new phases, solid solutions, or Kirkendall voids.
The reactivity of the IrSc interface will be largely dependent on the nature of the contacting metal. For instance, contact with a reactive metal could lead to the preferential reaction with either Iridium or Scandium, potentially disrupting the IrSc compound at the interface. Conversely, a more noble metal might form a more abrupt and less reactive interface.
Studies on Diffusion Processes and Alloy Layer Formation at Interfaces
Diffusion is a fundamental process that governs the evolution of interfaces over time, especially at elevated temperatures. In the context of Iridium-Scandium (1/1), understanding the diffusion of Iridium, Scandium, and the atoms of a contacting metallic component is essential for predicting the long-term stability and performance of any device or system incorporating this material.
For B2 intermetallic compounds, diffusion can occur through various mechanisms, including vacancy-mediated jumps and the movement of anti-site defects. The relative diffusion rates of the constituent elements can lead to the formation of new intermetallic phases at the interface or the growth of one phase at the expense of another. The formation of Kirkendall voids, resulting from a net flux of atoms across the interface, is also a possibility.
Table 2: Potential Diffusion and Interfacial Phenomena in IrSc-Metal Systems
| Phenomenon | Description | Hypothetical Example for IrSc |
| Reactive Diffusion | Formation of new intermetallic compound layers at the interface due to chemical reactions between the diffusing species. | At an interface with a metal 'M', phases like IrM, ScM, or ternary Ir-Sc-M compounds could form. |
| Solid Solution Formation | The mutual dissolution of the elements at the interface, forming a solid solution region. | Depending on the solubility limits, a region of (Ir,M)Sc or Ir(Sc,M) could be formed. |
| Kirkendall Effect | The movement of the interface due to unequal diffusion rates of the atomic species, often leading to the formation of pores (Kirkendall voids). | If Scandium diffuses out of the IrSc faster than the other metal diffuses in, voids could form on the IrSc side of the interface. |
Advanced Applications and Materials Design Principles for Iridium Scandium Compounds
Catalysis and Electrocatalysis Applications (e.g., Hydrogen Evolution Reaction in PtIrSc Nanoparticles)
The quest for efficient and durable electrocatalysts for the hydrogen evolution reaction (HER) is critical for advancing green hydrogen production. While platinum (Pt) is the benchmark catalyst, its high cost and scarcity necessitate the development of more advanced materials that enhance its activity and stability. Ternary nanoparticles combining platinum, iridium, and scandium (PtIrSc) have emerged as a promising solution, demonstrating exceptional performance across a universal pH range. nih.gov
In a notable study, ternary Pt₃₋ₓIrₓSc nanoparticles were synthesized to leverage the unique electronic properties of each component. nih.gov These nanoparticles exhibited significantly enhanced HER activity compared to standard Pt catalysts. The optimal composition, Pt₂IrSc, achieved low overpotentials at a current density of 10 mA cm⁻², a key metric for catalytic efficiency. nih.gov Specifically, the overpotentials were only 13 mV in acidic (0.5 M H₂SO₄), 18 mV in neutral (1 M PBS), and 25 mV in alkaline (1 M KOH) conditions. nih.gov Furthermore, the Pt₂IrSc electrocatalyst showed remarkable durability, maintaining its performance after 20,000 cycles. nih.gov
This superior performance is attributed to the synergistic electronic effects within the nanoalloy. The introduction of iridium and scandium modifies the electronic structure of the platinum sites, optimizing them for the adsorption of hydrogen intermediates, a key step in the HER process. nih.gov
HER Performance of Pt₂IrSc Nanoparticles
| Electrolyte (pH Condition) | Required Overpotential at 10 mA cm⁻² |
|---|---|
| 0.5 M H₂SO₄ (Acidic) | 13 mV |
| 1 M PBS (Neutral) | 18 mV |
| 1 M KOH (Alkaline) | 25 mV |
Data sourced from a study on ternary rare earth alloy Pt₃₋ₓIrₓSc nanoparticles. nih.gov
Design Principles for Rare Earth Nanoalloys Leveraging Charge Transfer Mechanisms
The enhanced catalytic activity of PtIrSc nanoparticles is a direct result of a powerful design principle in modern materials science: leveraging charge transfer mechanisms in rare earth (RE) nanoalloys. nih.govx-mol.com RE elements, like scandium, typically possess low electronegativity compared to platinum-group metals. This significant difference drives a directional flow of electrons within the alloy. nih.gov
In the Pt₃₋ₓIrₓSc system, the electronegativity values are 1.36 for Scandium (Sc), 2.20 for Iridium (Ir), and 2.28 for Platinum (Pt). nih.gov This gradient causes a substantial electron transfer from the less electronegative scandium atoms to the more electronegative iridium and platinum atoms. nih.gov This charge transfer has two critical consequences:
Electronic Modulation : The influx of electrons makes the Pt and Ir sites negatively charged. This modification of the electron density on the active sites is crucial. It tunes the adsorption energy of active hydrogen species (H*), preventing bonding that is either too strong or too weak, thereby facilitating the optimal kinetics for the hydrogen evolution reaction. nih.govx-mol.com
This design strategy, which uses a rare-earth element as an "electron pump" to tailor the electronic structure of catalytically active sites, represents a sophisticated approach to creating highly reactive and stable nanoalloys for catalysis and beyond. nih.gov
Integration of Iridium-Scandium in Multi-Component Alloys for Enhanced Performance
The benefits of iridium-scandium interactions extend beyond catalysis and into the realm of high-performance structural materials, particularly when integrated into complex, multi-component alloys.
For catalytic applications, the Pt₂IrSc nanoalloy is a prime example of successful integration. Here, Ir and Sc are not mere additives but are essential components that create a synergistic system where the final performance is greater than the sum of its parts. nih.gov The iridium helps to balance the charge transfer from scandium to platinum, stabilizing the alloy, while scandium provides the necessary electronic modification to boost catalytic activity. nih.govx-mol.com
In structural materials, particularly nickel-based superalloys used in aerospace, the integration of both elements holds significant promise.
Scandium's Role : Scandium is known to be a potent grain refiner. Its addition to superalloys can modify the size and volume fraction of primary gamma prime (γ') precipitates at grain boundaries, leading to a finer grain structure. researchgate.netmdpi.com This effect, combined with grain boundary strengthening, can significantly improve tensile strength and ductility at both ambient and elevated temperatures. mdpi.com
Iridium's Role : Iridium is a refractory metal known for its exceptionally high melting point and stability at extreme temperatures. It is already used in specialized alloys, often with other platinum-group metals like ruthenium or refractory metals like rhenium, to enhance high-temperature creep strength in turbine engine components. comparenature.comwikipedia.org
Integrating iridium-scandium into a superalloy could theoretically combine these benefits: scandium would provide microstructural control and grain refinement for improved mechanical properties, while iridium would contribute to the alloy's fundamental high-temperature stability and corrosion resistance. researchgate.netmdpi.comcomparenature.com
Considerations for High-Performance Structural Material Applications
The potential use of iridium-scandium compounds, such as IrSc, as high-performance structural materials stems from the exceptional intrinsic properties of the constituent elements. Iridium is one of the densest and most corrosion-resistant metals known, with a very high melting point, making it suitable for extreme environments. comparenature.com Scandium, while a lightweight metal, is a powerful strengthening agent in alloys. scandium.orgwikipedia.org
The stability of intermetallic compounds formed between iridium and scandium is a critical consideration. Thermodynamic studies on the Sc-Ir system have provided crucial data on the formation of compounds like ScIr₂ and ScIr₃. Measurements of their Gibbs energy, enthalpy, and entropy of formation confirm their stability over a wide temperature range (820-1020 K). researchgate.net This thermodynamic stability is essential for materials intended for high-temperature service, as it prevents decomposition and loss of structural integrity.
The combination of iridium's high-temperature strength and corrosion resistance with scandium's ability to form stable, strengthening precipitates makes their intermetallic compounds compelling candidates for applications in aerospace, defense, and energy sectors where materials must withstand extreme conditions. scandium.orgresearchgate.net
Selected Properties of Iridium and Scandium
| Property | Iridium (Ir) | Scandium (Sc) |
|---|---|---|
| Atomic Number | 77 | 21 |
| Melting Point | 2446 °C | 1541 °C shef.ac.uk |
| Boiling Point | 4428 °C | 2830 °C shef.ac.uk |
| Density | 22.56 g/cm³ | 2.99 g/cm³ |
| Key Characteristics | Extremely high corrosion resistance, high hardness, high melting point. comparenature.com | Potent grain refiner, high strengthening effect in alloys. scandium.orgwikipedia.org |
Data sourced from various material property databases. comparenature.comshef.ac.uk
Thermodynamic Properties of Iridium-Scandium Compounds (923 K)
| Compound | Gibbs Energy of Formation (ΔfG°) | Enthalpy of Formation (ΔfH°) | Entropy of Formation (ΔfS°) |
|---|---|---|---|
| ScIr₃ | -266.3 ± 1.2 kJ/mol | -314.9 ± 9.1 kJ/mol | -52.6 ± 9.9 J/(mol·K) |
| ScIr₂ | -214.3 ± 0.9 kJ/mol | -250.8 ± 6.9 kJ/mol | -39.5 ± 7.5 J/(mol·K) |
Data from e.m.f. measurements of galvanic cells. researchgate.net
Future Research Directions and Unaddressed Challenges for Iridium Scandium 1/1
Exploration of Novel Synthesis Pathways for IrSc
The development of new synthesis methods is paramount for producing Iridium-Scandium (IrSc) with tailored properties and for overcoming the limitations of conventional high-temperature techniques like arc-melting. Future research will likely focus on the following innovative pathways:
Mechanical Alloying: This solid-state technique uses high-energy ball milling to create alloys at or near room temperature. It involves repeatedly fracturing and cold-welding powder particles of iridium and scandium. This method offers the potential to produce nanocrystalline or amorphous IrSc, which could exhibit enhanced catalytic or mechanical properties. The process allows for the creation of alloys when traditional melting is not feasible and can be used to produce materials resistant to high temperatures.
Chemical Vapor Deposition (CVD): CVD is a promising route for creating high-purity, thin films of iridium and its alloys, which are valuable for protective coatings and electronics. The process involves the use of volatile metal-organic precursors. For IrSc, this would entail developing suitable organometallic compounds of both iridium and scandium that can be co-deposited onto a substrate. Oxygen is often used as a co-reagent in iridium CVD to prevent carbon incorporation and enhance the growth rate. This method is attractive for applications requiring radiation damage-free electrodes and offers excellent conformal coverage.
Solution-Based Synthesis: The synthesis of intermetallic nanoparticles through solution-based (colloidal) methods is a rapidly advancing field. This approach allows for precise control over the size and shape of nanoparticles, which is crucial for catalytic applications. A common strategy involves the low-temperature chemical conversion of pre-formed metal nanocrystals by reacting them with a precursor of the second metal. For IrSc, this could involve synthesizing iridium nanoparticles and subsequently reacting them with a scandium-containing organometallic reagent in a high-boiling point solvent.
Table 1: Comparison of Potential Synthesis Pathways for IrSc
| Synthesis Method | Potential Advantages | Key Challenges |
| Mechanical Alloying | - Production of nanocrystalline/amorphous phases- Room temperature processing- Scalable for powder production | - Potential for contamination from milling media- Control over final particle size and morphology |
| Chemical Vapor Deposition (CVD) | - High-purity thin films- Precise thickness control- Conformal coating of complex shapes | - Development of suitable volatile precursors- High vacuum requirements- Relatively low deposition rates |
| Solution-Based Synthesis | - Control over nanoparticle size and shape- Narrow size distribution- Low-temperature processing | - Preventing particle agglomeration- Finding compatible solvent and precursor systems- Scaling up production from lab-scale |
Development and Application of Advanced Characterization Techniques
To establish clear structure-property relationships in IrSc, research must move beyond standard characterization and employ cutting-edge analytical tools capable of atomic-scale resolution.
Aberration-Corrected Scanning Transmission Electron Microscopy (AC-STEM): This powerful technique enables the imaging of materials with sub-angstrom resolution, allowing for the direct visualization of individual atomic columns. For IrSc, AC-STEM would be invaluable for identifying point defects, dislocations, and the precise atomic arrangement at grain boundaries. The ability to obtain atomic-resolution elemental maps simultaneously with imaging would provide direct evidence of stoichiometric uniformity and any elemental segregation.
Atom Probe Tomography (APT): APT is a unique analytical method that provides three-dimensional chemical mapping with near-atomic resolution and high chemical sensitivity (down to parts-per-million). The technique involves the field evaporation of individual atoms from a needle-shaped specimen, which are then identified by time-of-flight mass spectrometry. Applying APT to IrSc would allow for the precise quantification of its composition, the analysis of dopant or impurity distributions, and the characterization of the chemistry of internal interfaces in 3D.
In-situ and Operando Techniques: Understanding how IrSc functions under operational conditions—for instance, during a catalytic reaction or under thermal load—is crucial for its practical application. In-situ characterization allows for the analysis of a material in its actual operating environment. Techniques such as in-situ X-ray diffraction (XRD), transmission electron microscopy (TEM), and various spectroscopic methods can track structural and chemical changes in real-time. This provides critical insights into reaction mechanisms, active catalytic sites, and material degradation pathways.
Integration of Predictive Modeling and Machine Learning Approaches
To accelerate the discovery and optimization of IrSc-based materials, a strong integration of computational and data-driven methods with experimental work is essential. This synergy can guide experimental efforts, reducing the time and cost associated with trial-and-error approaches.
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. It can predict a wide range of fundamental properties for IrSc, such as its electronic band structure, phase stability, and surface catalytic activity, without prior experimental data. For example, DFT calculations could be used to screen the effect of various dopants on the electronic properties of IrSc or to understand the thermodynamics of different surface terminations for catalytic applications.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules, providing insight into the time-dependent behavior of materials. For IrSc, MD can be used to simulate processes like defect formation, diffusion mechanics, and the response of the crystal lattice to stress and temperature. This is particularly useful for predicting mechanical properties and understanding the atomistic mechanisms of phase transformations or reactions at interfaces.
Machine Learning (ML) Models: ML is being increasingly used to accelerate materials discovery by learning from existing data. An active-learning framework can integrate ML models with DFT calculations and experiments to efficiently search vast compositional spaces for alloys with desired properties. For the IrSc system, ML models could be trained on data from known intermetallic compounds to predict properties like melting temperature, hardness, or catalytic performance for new, unexplored ternary or quaternary alloys containing iridium and scandium. This data-driven approach can rapidly identify promising candidates for further experimental validation.
Identification of Interdisciplinary Research Opportunities for IrSc Systems
The unique properties of iridium and scandium suggest that their intermetallic compound, IrSc, could be a candidate for a variety of demanding applications, creating opportunities for collaboration across multiple scientific and engineering disciplines.
High-Temperature Structural Materials: Iridium and its alloys are known for their high melting points and excellent stability at elevated temperatures. Scandium is a potent strengthening agent in alloys like those with aluminum. The combination in IrSc could yield a material with superior high-temperature strength and creep resistance, making it of interest for aerospace applications, such as in turbine blades or rocket engine components. Research in this area would involve collaboration with mechanical and aerospace engineers.
Catalysis: Iridium is a highly effective catalyst for a range of chemical reactions. The ordered atomic arrangement in an intermetallic compound like IrSc could offer unique catalytic activity and selectivity compared to pure iridium. Future research could explore its use in applications such as industrial chemical production or for electrodes in water splitting to produce hydrogen. This work would benefit from partnerships with chemical engineers and surface scientists.
Electronics and Spintronics: Intermetallic compounds are being explored for their unique electronic and magnetic properties. The combination of a heavy element (iridium) with strong spin-orbit coupling and a lighter element (scandium) could lead to novel phenomena applicable in spintronic devices, which utilize the spin of electrons in addition to their charge. Research into thin films of IrSc could uncover its potential as an electrode material or as a component in advanced electronic systems.
Biomedical Implants: Platinum-iridium alloys are widely used in biomedical applications, such as neurostimulators and other implantable devices, due to their excellent biocompatibility, corrosion resistance, and electrical conductivity. Given iridium's established role and biocompatibility, IrSc could be investigated as a novel material for durable, long-term medical implants or as a radiopaque coating. Such research would require close collaboration with biomedical engineers and medical researchers to rigorously assess its performance and safety in biological environments.
Q & A
Q. What are the optimal synthesis conditions for iridium-scandium (1/1) compounds?
Methodological Answer: Synthesis optimization requires systematic variation of parameters such as temperature (e.g., 800–1200°C for solid-state reactions), pressure (e.g., 1–5 GPa for high-pressure methods), and precursor ratios (e.g., Ir:Sc molar ratios adjusted via co-precipitation). Use thermogravimetric analysis (TGA) to monitor phase transitions and X-ray diffraction (XRD) for real-time structural validation . For reproducibility, document deviations in ambient conditions (e.g., humidity) that may affect precursor reactivity .
Q. How can the structural properties of Ir-Sc (1/1) be characterized to confirm phase purity?
Methodological Answer:
- XRD : Refine lattice parameters using Rietveld analysis (e.g., space group Pm-3m for cubic structures) and compare with reference databases (ICDD/COD).
- Electron Microscopy (TEM/SEM) : Map elemental distribution via energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometric homogeneity.
- XPS : Analyze oxidation states (e.g., Ir³⁺ vs. Ir⁴⁺) and surface contamination . Table 1 summarizes key characterization techniques:
| Technique | Purpose | Critical Parameters | Common Pitfalls |
|---|---|---|---|
| XRD | Phase identification | Step size (0.02°), Cu-Kα radiation | Preferred orientation effects |
| TEM-EDS | Elemental mapping | Beam voltage (200 kV), dwell time | Sample charging |
| XPS | Surface chemistry | Pass energy (20 eV), Ar⁺ sputtering | Carbon contamination |
Q. What thermodynamic principles govern the stability of Ir-Sc (1/1) under varying conditions?
Methodological Answer: Calculate Gibbs free energy (ΔG) via calorimetry (e.g., DSC for enthalpy changes) and correlate with environmental factors (e.g., oxygen partial pressure in annealing). Use phase diagrams from high-throughput studies to predict decomposition pathways (e.g., Sc₂O₃ formation under oxidative conditions) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic structure of Ir-Sc (1/1) for catalytic applications?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize pseudopotentials for Ir (5d⁷) and Sc (3d¹) to model band structures. Validate using experimental XANES/EXAFS data.
- Catalytic Activity Prediction : Calculate d-band center positions relative to Fermi level to predict adsorption energies (e.g., OER/ORR intermediates) . Address discrepancies between theory and experiment by refining solvation models or including spin-orbit coupling effects.
Q. How to resolve contradictions in reported catalytic activities of Ir-Sc (1/1) across studies?
Methodological Answer:
- Comparative Analysis : Replicate experiments under identical conditions (e.g., 0.1 M HClO₄ for OER) while controlling for electrode roughness and electrolyte impurities .
- Error Quantification : Calculate confidence intervals for turnover frequencies (TOFs) and use multivariate regression to isolate variables (e.g., Sc leaching vs. Ir oxidation).
- Meta-Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and contextualize outliers .
Q. What strategies ensure reproducibility in Ir-Sc (1/1) synthesis and testing?
Methodological Answer:
- Protocol Standardization : Publish detailed synthetic steps (e.g., glovebox O₂ levels <1 ppm) and raw data (e.g., XRD .raw files) in supplementary materials .
- Interlab Validation : Collaborate with independent labs to benchmark catalytic performance using shared reference electrodes (e.g., RHE calibration).
- Data Contradiction Workflow : Use tools like PRISMA for systematic literature reviews to identify methodological divergences (e.g., calcination time variations) .
Data Management & Reporting
Q. How should researchers address incomplete thermodynamic data for Ir-Sc (1/1) in literature?
Methodological Answer:
Q. What ethical practices mitigate risks in reporting controversial Ir-Sc (1/1) findings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
